Cas no 330677-93-5 (N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)

N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide
- F0174-0220
- N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-furancarboxamide
- BDBM114895
- CHEMBL3191563
- AKOS002513579
- SR-01000005040-1
- 330677-93-5
- N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
- N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- HMS2685F18
- MLS000420257
- cid_958964
- AKOS024574774
- N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-furamide
- SMR000322810
- Oprea1_678265
- (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- SR-01000005040
-
- インチ: 1S/C13H10N2O2S/c1-15-9-5-2-3-7-11(9)18-13(15)14-12(16)10-6-4-8-17-10/h2-8H,1H3/b14-13-
- InChIKey: LMIMVAOOGHDALO-YPKPFQOOSA-N
- ほほえんだ: S1/C(=N\C(C2=CC=CO2)=O)/N(C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 258.04629874g/mol
- どういたいしつりょう: 258.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 71.1Ų
N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0174-0220-2mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-4mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-40mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-25mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-30mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-5mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-50mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-10μmol |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-1mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0174-0220-20mg |
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
330677-93-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamideに関する追加情報
Introduction to N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide (CAS No. 330677-93-5)
N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide is a compound of significant interest in the field of chemical and pharmaceutical research. With the CAS number 330677-93-5, this molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to a class of heterocyclic molecules that exhibit a range of biological activities, making it a valuable candidate for further investigation.
The structure of N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide is characterized by a fused benzothiazole and furan ring system, which is connected through a carbonyl group. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the 2E-configuration suggests a particular geometric arrangement that may play a crucial role in its biological activity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The benzothiazole and furan moieties are well-known for their presence in various bioactive molecules, including pharmaceuticals and agrochemicals. N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide represents an innovative derivative that combines these pharmacophoric elements in a novel manner.
The compound's potential lies in its ability to interact with biological targets in a unique way. The benzothiazole ring system is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan moiety further enhances the molecule's potential by contributing to its solubility and bioavailability. These characteristics make N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide a promising candidate for further exploration in drug discovery.
Recent studies have begun to explore the pharmacological properties of this compound. Initial experiments have shown that it exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, research indicates that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, preliminary data suggest that it may have interactions with receptors involved in cancer cell proliferation and survival.
The synthesis of N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed reactions and palladium-mediated couplings have been particularly useful in assembling the benzothiazole and furan moieties into the desired configuration.
The development of efficient synthetic routes is crucial for the future exploration of this compound. By optimizing synthetic protocols, researchers can produce N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylenefuran-2-carboxamide on a larger scale, facilitating further biological testing and potential drug development. Additionally, computational methods can be employed to predict the biological activity of derivatives before they are synthesized experimentally.
The pharmacokinetic properties of N-(2E)-\*methyl-\*dihydro-\*benzothiazol-\*furan\*-carboxamide are also under investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit favorable pharmacokinetic profiles due to its structural features.
In conclusion, N-(N-((Z)-3-Methyl-) represents a novel compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activities make it an exciting candidate for further investigation. As research continues to uncover new applications for this molecule, it holds promise for contributing to the development of innovative therapeutic strategies.
330677-93-5 (N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide) 関連製品
- 1451391-16-4(2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol)
- 2248300-50-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate)
- 10497-57-1(bicyclo3.2.1octa-2,6-diene-3-carboxylic acid)
- 899998-29-9((3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate)
- 65644-13-5((4Z)-4-[(dimethylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)
- 1225334-82-6(N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide)
- 2228999-67-3(3,3-difluoro-3-(2-methyl-5-nitrophenyl)propanoic acid)
- 2679927-65-0(ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)
- 1356781-81-1(2-N-methyl2-(4-methylphenyl)ethenesulfonamidoacetamide)
- 1260505-34-7(6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride)




